molecular formula C51H64N12O12S2 B1675163 Echinomycin CAS No. 1403-88-9

Echinomycin

Cat. No.: B1675163
CAS No.: 1403-88-9
M. Wt: 1101.3 g/mol
InChI Key: AUJXLBOHYWTPFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Echinomycin is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) pathway. The biosynthesis starts with the molecule quinoxaline-2-carboxylic acid (QC), which is derived from L-tryptophan. The adenylation domain-containing enzyme Ecm1 activates and transfers QC to the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6, accepts the QC-SFabC as the starter unit. The peptide is then dimerized and released by the terminal thioesterase domain of Emc7. This cyclized product undergoes further modifications, including the formation of a disulfide bond by the oxidoreductase Ecm17 .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces echinatus or related bacterial strains. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Echinomycin undergoes various chemical reactions, including:

    Oxidation: The formation of disulfide bonds during its biosynthesis.

    Reduction: Potential reduction of disulfide bonds under certain conditions.

    Substitution: Modifications of the quinoxaline moiety or peptide backbone.

Common Reagents and Conditions

    Oxidizing Agents: Used in the formation of disulfide bonds.

    Reducing Agents: Employed to break disulfide bonds.

    Solvents: Organic solvents like methanol or acetonitrile are used in purification processes.

Major Products

The major product of these reactions is the cyclic depsipeptide structure of this compound, which includes a bicyclic aromatic chromophore attached to a dimerized cyclic peptide core and a thioacetal bridge .

Scientific Research Applications

Echinomycin has a wide range of scientific research applications:

Comparison with Similar Compounds

Echinomycin is unique among quinoxaline antibiotics due to its bis-intercalative binding to DNA. Similar compounds include:

This compound’s ability to inhibit HIF-1 DNA-binding activity and its potent anticancer properties make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXLBOHYWTPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031266
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
Record name ECHINOMYCIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

1403-88-9, 512-64-1
Record name Levomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Echinomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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